molecular formula C6H4ClNO2 B8588275 6-oxo-1H-pyridine-2-carbonyl chloride

6-oxo-1H-pyridine-2-carbonyl chloride

Cat. No.: B8588275
M. Wt: 157.55 g/mol
InChI Key: JVKDJRVRHMTWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-1H-pyridine-2-carbonyl chloride is a chemical reagent designed for research applications and is strictly For Research Use Only. It is not intended for personal or veterinary use. This specialty compound serves as a versatile building block in organic synthesis, particularly for constructing complex heterocyclic systems. Its structure combines a highly reactive acyl chloride group with a pyridone ring, making it a valuable electrophile for introducing the 6-oxo-1H-pyridine-2-carbonyl moiety into target molecules. Researchers can utilize this reagent to prepare various derivatives, including amides and esters, through nucleophilic acyl substitution reactions. The electron-withdrawing nature of the pyridone ring enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles. This compound is expected to be moisture-sensitive and requires storage in a cool, dry place, possibly under inert conditions. Its primary research value lies in pharmaceutical development and materials science for creating novel molecular entities. As with all acid chlorides, safe handling practices are essential, including the use of appropriate personal protective equipment.

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

6-oxo-1H-pyridine-2-carbonyl chloride

InChI

InChI=1S/C6H4ClNO2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H,8,9)

InChI Key

JVKDJRVRHMTWNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Grignard-Based Carboxylation

A synthesis described in ChemicalBook involves reacting 2-bromo-6-hydroxypyridine with carbon dioxide (CO₂) under Grignard conditions. Key steps include:

  • Reaction Setup : 2-Bromo-6-hydroxypyridine is treated with isopropylmagnesium chloride (i-PrMgCl) in dry tetrahydrofuran (THF) at 0°C, followed by n-butyllithium (n-BuLi) to generate a reactive intermediate.

  • CO₂ Quenching : Dry CO₂ is introduced, yielding the carboxylic acid after hydrolysis and purification via silica gel chromatography.

  • Yield : 93% with a melting point of 275–277°C.

Microbial Hydroxylation

An alternative biocatalytic method employs Alcaligenes faecalis (DSM 6269) to hydroxylate pyridine-2-carboxylic acid regiospecifically at the 6-position. This approach offers high selectivity under mild conditions, though scalability may be limited by fermentation yields.

Thionyl Chloride (SOCl₂) Method

Adapted from patent WO1995015323A1, thionyl chloride reacts with the carboxylic acid in acetonitrile with pyridine as a catalyst:

  • Conditions : Reflux at 80–85°C for 5–7 hours.

  • Workup : Excess SOCl₂ is removed under reduced pressure, and the product is isolated via distillation or crystallization.

  • Advantages : High purity (>95%) without column chromatography.

Oxalyl Chloride ((COCl)₂) Method

Oxalyl chloride offers a milder alternative, as demonstrated in the synthesis of imidazopyridine derivatives:

  • Conditions : The carboxylic acid is stirred with oxalyl chloride in ethylene dichloride at 15–30°C for 2–4 hours, catalyzed by triethylamine.

  • Yield : ~85% with minimal byproducts.

High-Temperature Oxalyl Chloride Process

A patent for thiophene-2-carbonyl chlorides suggests adapting high-temperature conditions (160–250°C) for pyridine analogs:

  • Conditions : Excess oxalyl chloride (1.5–25 equivalents) under autogenous pressure (20–500 bar) for 10 seconds to 24 hours.

  • Efficiency : Rapid reaction kinetics but requires specialized equipment for pressurized systems.

Direct Cyclization Strategies

While less common, direct synthesis routes aim to construct the pyridine ring with pre-installed carbonyl chloride functionality.

Heteroannulation of Furans

A J-Stage protocol details the heteroannulation of 2-propionyl-5-methylfuran with ammonium chloride and resin in a sealed autoclave. Although optimized for stearamide derivatives, modifying the acylating agent (e.g., using chloroacetyl chloride) could yield the target compound.

Ring Expansion of Furan Derivatives

Chinese patent CN101891677B describes a method for 6-methyl-2-ethyl-3-hydroxypyridine via furan ring expansion. Replacing propionic anhydride with chloroacetic anhydride may enable direct incorporation of the carbonyl chloride group.

Comparative Analysis of Chlorination Methods

Method Reagent Temperature Time Yield Purity Key Challenges
Thionyl ChlorideSOCl₂ + Pyridine80–85°C5–7 h90–95%>95%HCl gas emission, corrosion
Oxalyl Chloride(COCl)₂ + Et₃N15–30°C2–4 h80–85%>90%Moisture sensitivity
High-Temperature(COCl)₂ (excess)160–250°C10 s–24 h70–75%85–90%Pressure control, equipment costs

Key Findings :

  • Thionyl Chloride achieves the highest yields but requires rigorous HCl scrubbing.

  • Oxalyl Chloride balances efficiency and safety, ideal for lab-scale synthesis.

  • High-Temperature methods suit continuous production but face scalability barriers.

Industrial-Scale Considerations

Catalyst and Solvent Selection

  • Solid Acid Catalysts : Patent CN101891677B highlights solid superacid catalysts (e.g., sulfated zirconia) for improved yield and reduced waste in cyclization steps.

  • Solvent Systems : Ethylene dichloride and heptane are preferred for their inertness and ease of removal.

Byproduct Management

  • Quenching Protocols : Excess chlorinating agents are neutralized with aqueous sodium bicarbonate, followed by solvent extraction.

  • Waste Streams : Aluminum chloride byproducts (from older methods) are avoided in modern workflows, enhancing environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 6-oxo-1H-pyridine-2-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form 6-hydroxypicolinic acid.

    Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: 6-Ketopicolinic acid or 6-carboxypicolinic acid.

    Reduction: 6-Hydroxypicolinic acid.

    Substitution: Various substituted picolinic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

6-oxo-1H-pyridine-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxypicolinic acid chloride involves its ability to act as a chelating agent, binding to metal ions and facilitating various biochemical reactions . It can interact with zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

6-Methylpyridine-2-carbonyl chloride hydrochloride (CAS 60373-34-4)
  • Molecular Formula: C₇H₇Cl₂NO .
  • Molar Mass : 192.04 g/mol .
  • Key Differences :
    • A methyl group replaces the oxo group at position 6, increasing lipophilicity (LogP ≈ 1.25–1.3 inferred from analogs).
    • The hydrochloride salt improves water solubility compared to the free base form.
  • Reactivity: The absence of an oxo group reduces polarity, favoring reactions in non-polar solvents.
2-Chloro-6-oxo-1H-pyridine-4-carbaldehyde
  • Molecular Formula: C₆H₄ClNO₂ .
  • Molar Mass : 157.55 g/mol .
  • Key Differences :
    • A carbaldehyde (CHO) replaces the carbonyl chloride at position 4, altering reactivity.
    • The chloro group at position 2 introduces steric and electronic effects.
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., condensation reactions), while the oxo group at position 6 maintains moderate polarity (PSA ≈ 50.19 Ų) .
5-Chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid
  • Molecular Formula : C₅H₃ClN₂O₃ .
  • Molar Mass : 174.55 g/mol (inferred).
  • Key Differences :
    • Pyrimidine ring (two nitrogen atoms) vs. pyridine, enhancing hydrogen-bonding capacity.
    • A carboxylic acid substituent at position 4 increases water solubility (pKa ≈ 2–3).
  • Reactivity : The carboxylic acid enables salt formation, while the oxo group contributes to resonance stabilization. Applications likely diverge toward medicinal chemistry due to ionizable groups .

Structural and Electronic Effects

  • Ring Size and Heteroatoms: Pyridine derivatives (e.g., 6-oxo-1H-pyridine-2-carbonyl chloride) exhibit planar aromaticity with one nitrogen atom, favoring electrophilic substitution at electron-rich positions.
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., oxo, carbonyl chloride) reduce electron density on the ring, directing further substitutions to meta/para positions.
    • Methyl groups (electron-donating) increase electron density, altering regioselectivity in reactions .

Physicochemical and Reactivity Data

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups LogP Water Solubility
This compound* C₆H₃ClNO₂ 172.55 Oxo, Carbonyl chloride ~0.5 Moderate
6-Methylpyridine-2-carbonyl chloride hydrochloride C₇H₇Cl₂NO 192.04 Methyl, Carbonyl chloride, HCl ~1.3 High (salt form)
2-Chloro-6-oxo-1H-pyridine-4-carbaldehyde C₆H₄ClNO₂ 157.55 Oxo, Chloro, Carbaldehyde 1.25 Low
5-Chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid C₅H₃ClN₂O₃ 174.55 Oxo, Carboxylic acid, Chloro ~-0.2 High

*Hypothetical values inferred from analogs.

Q & A

Q. Q1. How can researchers optimize the synthesis of 6-oxo-1H-pyridine-2-carbonyl chloride to improve yield and purity?

Methodological Answer:

  • Step 1: Start with the precursor 6-oxo-1,6-dihydropyridine-3-carboxylic acid. Activate the carboxylic acid group using thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C to form the acyl chloride. Use dichloromethane (DCM) as a solvent for better solubility and reaction homogeneity .
  • Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm completion by observing the disappearance of the carboxylic acid starting material (Rf ~0.2).
  • Step 3: Purify via vacuum distillation or column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Avoid prolonged exposure to moisture to prevent hydrolysis.
  • Key Consideration: Excess SOCl₂ must be removed under reduced pressure to avoid side reactions.

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?

Methodological Answer:

  • Techniques:
    • FT-IR: Confirm the carbonyl chloride (C=O stretch at ~1770–1800 cm⁻¹) and pyridone ring (C=O at ~1670 cm⁻¹) .
    • ¹H/¹³C NMR: Assign peaks using DMSO-d₆ or CDCl₃. The pyridone ring protons appear as distinct doublets (δ 6.5–8.5 ppm), while the acyl chloride group is typically silent but inferred by derivatization .
  • Data Contradictions: If NMR signals overlap or IR bands are ambiguous, cross-validate with ESI-MS (expected [M+H]⁺ ~172.5) or X-ray crystallography (if crystalline derivatives are synthesized) .

Advanced Research Questions

Q. Q3. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?

Methodological Answer:

  • Reactivity Profile:
    • The electron-withdrawing pyridone ring increases electrophilicity at the carbonyl carbon, making it more reactive than aliphatic acyl chlorides.
    • Reactivity can be modulated by substituting the pyridone ring (e.g., electron-donating groups reduce reactivity) .
  • Experimental Design:
    • Compare reaction rates with amines (e.g., aniline vs. 3-chloro-2-methylaniline) in DCM at 25°C. Monitor via in situ ¹H NMR or HPLC.
    • Use computational methods (DFT) to calculate partial charges and frontier molecular orbitals to predict reactivity trends .

Q. Q4. What strategies can mitigate decomposition during storage or handling of this compound?

Methodological Answer:

  • Storage: Store under inert gas (argon) at –20°C in flame-sealed ampoules. Avoid contact with moisture or protic solvents.
  • Handling: Conduct reactions in rigorously dried glassware. Pre-treat solvents with molecular sieves (3Å).
  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH) and analyze decomposition products via LC-MS. Common degradation pathways include hydrolysis to 6-oxo-1H-pyridine-2-carboxylic acid .

Q. Q5. How can computational modeling guide the design of derivatives for medicinal chemistry applications?

Methodological Answer:

  • Step 1: Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases or GPCRs). Focus on substituents at the pyridone ring to enhance binding affinity.
  • Step 2: Perform MD simulations (GROMACS) to assess stability of ligand-protein complexes. Prioritize derivatives with low RMSD values (<2 Å).
  • Step 3: Validate predictions by synthesizing top candidates and testing in vitro (e.g., enzyme inhibition assays). Cross-reference with literature on pyridone-based bioactive compounds .

Data Analysis and Reproducibility

Q. Q6. How should researchers address inconsistencies in reported synthetic yields for this compound?

Methodological Answer:

  • Root Cause Analysis:
    • Variability may arise from incomplete activation (insufficient SOCl₂), moisture contamination, or side reactions (e.g., dimerization).
  • Reproducibility Protocol:
    • Standardize reaction conditions (e.g., molar ratios, solvent purity, temperature control).
    • Report yields alongside characterization data (e.g., NMR purity >95%).
    • Use internal standards (e.g., biphenyl) in HPLC quantification to improve accuracy .

Bioactivity and Mechanism Studies

Q. Q7. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

  • Assay Selection:
    • Kinase Inhibition: Use ADP-Glo™ assays for ATP-competitive inhibitors.
    • Antimicrobial Activity: Perform MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli).
    • Cytotoxicity: Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
  • Mechanistic Insight: Combine with SAR studies to correlate substituent effects (e.g., halogenation at position 6) with activity .

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